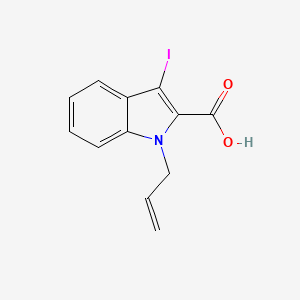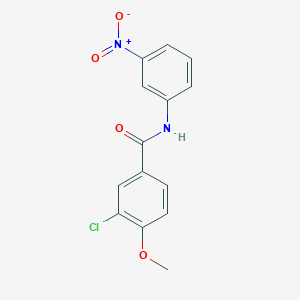
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O4 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide typically involves the reaction of 3-chloro-4-methoxyaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product.
化学反应分析
Types of Reactions
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Major Products Formed
Nucleophilic substitution: Formation of 3-azido-4-methoxy-N-(3-nitrophenyl)benzamide or 3-thio-4-methoxy-N-(3-nitrophenyl)benzamide.
Reduction: Formation of 3-chloro-4-methoxy-N-(3-aminophenyl)benzamide.
Oxidation: Formation of 3-chloro-4-hydroxy-N-(3-nitrophenyl)benzamide.
科学研究应用
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various derivatives with potential biological activities.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors. Its structural features make it a candidate for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also studied for its ability to modulate biological pathways involved in disease processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
作用机制
The mechanism of action of 3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. For example, it may inhibit the activity of a kinase enzyme, leading to the suppression of a signaling pathway involved in cell proliferation. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide can be compared with other similar compounds, such as:
3-chloro-4-methoxy-N-(2-nitrophenyl)benzamide: Differing in the position of the nitro group, which may affect its reactivity and biological activity.
3-chloro-4-methoxy-N-(4-nitrophenyl)benzamide: The position of the nitro group can influence the compound’s binding affinity to molecular targets.
3-chloro-4-methoxy-N-(3-aminophenyl)benzamide: The amino group instead of the nitro group may result in different biological properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups allows for versatile applications in various fields of research and industry.
属性
CAS 编号 |
853312-25-1 |
|---|---|
分子式 |
C14H11ClN2O4 |
分子量 |
306.70 g/mol |
IUPAC 名称 |
3-chloro-4-methoxy-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-6-5-9(7-12(13)15)14(18)16-10-3-2-4-11(8-10)17(19)20/h2-8H,1H3,(H,16,18) |
InChI 键 |
FVGRNGOVLMYFIE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


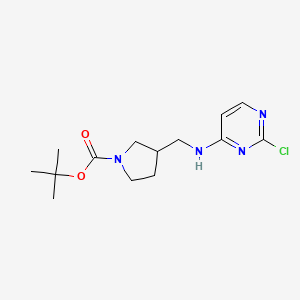
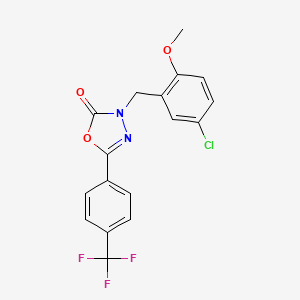

![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)
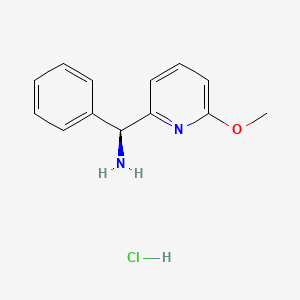
![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)
![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)


![N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)

